tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15814426
InChI: InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-9-4-11(5-14)15-6-10(9)8-16/h4,6H,5,7-8H2,1-3H3
SMILES:
Molecular Formula: C13H17ClN2O2
Molecular Weight: 268.74 g/mol

tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate

CAS No.:

Cat. No.: VC15814426

Molecular Formula: C13H17ClN2O2

Molecular Weight: 268.74 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate -

Specification

Molecular Formula C13H17ClN2O2
Molecular Weight 268.74 g/mol
IUPAC Name tert-butyl 6-(chloromethyl)-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate
Standard InChI InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-9-4-11(5-14)15-6-10(9)8-16/h4,6H,5,7-8H2,1-3H3
Standard InChI Key DDBHFZCBHCFUMH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2=CC(=NC=C2C1)CCl

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s core consists of a bicyclic pyrrolo[3,4-c]pyridine system, a fused heterocycle combining pyrrole and pyridine rings. The chloromethyl (-CH₂Cl) group at position 6 introduces electrophilic reactivity, enabling nucleophilic substitution reactions, while the tert-butyl carbamate at position 2 acts as a protective group for amines, enhancing solubility and stability during synthetic workflows .

Physicochemical Properties

Experimental and Computed Data

Key properties derived from PubChem and computational analyses include:

PropertyValueMethod/Source
Molecular Weight268.74 g/molPubChem
XLogP3-AA1.5Computed (XLogP3)
Hydrogen Bond Donors0Cactvs
Hydrogen Bond Acceptors3Cactvs
Topological Polar Surface Area42.4 ŲCactvs
Melting PointNot reported

The absence of hydrogen bond donors and moderate lipophilicity (XLogP3 = 1.5) suggest favorable membrane permeability, aligning with its role as a pharmacophore intermediate .

Synthetic Routes and Optimization

Challenges and Solutions

  • Regioselectivity: Chloromethylation at position 6 requires careful control of reaction kinetics to avoid polysubstitution. Low temperatures (0–5°C) and stoichiometric Lewis acids mitigate this issue .

  • Stability: The Boc group’s sensitivity to acidic conditions necessitates anhydrous environments during synthesis.

Applications in Pharmaceutical Chemistry

Role in Drug Discovery

The chloromethyl moiety serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions, enabling the attachment of pharmacophoric groups. For example, in statin synthesis, analogous intermediates undergo oxidation and side-chain elaboration to yield hypolipidemic agents .

Case Study: Kinase Inhibitors

Structural analogs of this compound have been utilized in developing JAK2 and EGFR inhibitors, where the pyrrolopyridine core mediates target binding via π-π stacking and hydrogen bonding .

Future Directions

Computational Modeling

Density functional theory (DFT) studies could optimize reaction conditions for chloromethylation, reducing byproduct formation. Molecular dynamics simulations may further elucidate binding conformations in therapeutic targets .

Green Chemistry Approaches

Replacing chlorinated solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) in synthesis aligns with sustainability goals without compromising yield .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator